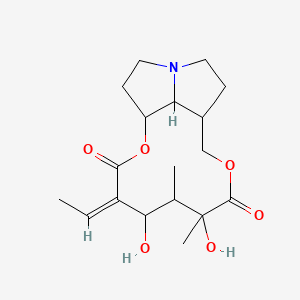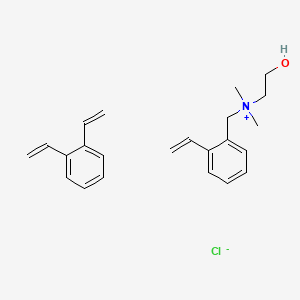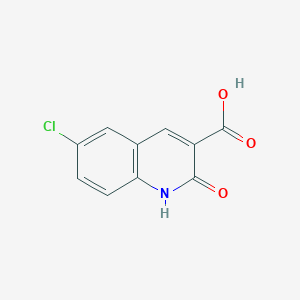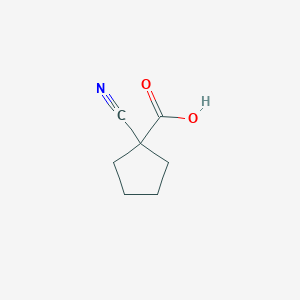
1-Cyanocyclopentanecarboxylic acid
Vue d'ensemble
Description
1-Cyanocyclopentanecarboxylic acid (1-CCPA) is an organic compound with the chemical formula C₆H₇NO₂. It belongs to the class of compounds known as cyclic organic acids and is an important intermediate in pharmaceutical synthesis. 1-CCPA is a colorless, water-soluble solid with a pungent odor. It is commonly used as a catalyst in organic synthesis and as a reagent in the preparation of pharmaceuticals, agrochemicals, and other organic compounds.
Applications De Recherche Scientifique
Catalysis and Organic Synthesis
1-Cyanocyclopentanecarboxylic acid derivatives have been explored in catalytic reactions demonstrating their utility in organic synthesis. For instance, in the enantioselective α-aminations of 1,3-dicarbonyl compounds, such derivatives have shown effectiveness as substrates yielding high enantiomeric excess (ee) and overall yield. This illustrates the compound's potential in synthesizing enantiomerically pure molecules, crucial for pharmaceutical applications (Kumar et al., 2016).
Michael Acceptors in Chemical Biology
Research into monocyclic cyanoenones, structurally related to 1-Cyanocyclopentanecarboxylic acid, highlights their role as potent Michael acceptors. These compounds exhibit remarkable biological potency, suggesting their utility in developing anti-inflammatory and cytoprotective agents. Their high reactivity with thiol nucleophiles and the reversibility of Michael addition reactions offer insight into designing drugs with improved efficacy and pharmacokinetic profiles (Zheng et al., 2012).
Material Science and Corrosion Inhibition
In the context of material science, derivatives of 1-Cyanocyclopentanecarboxylic acid have been investigated for their properties as corrosion inhibitors and surfactants. Studies show their efficacy in preventing carbon steel corrosion in hydrochloric acid solutions, demonstrating the compound's relevance in industrial applications where corrosion resistance is critical (Ostapenko et al., 2014).
Pharmacology and Drug Development
Although explicit research on 1-Cyanocyclopentanecarboxylic acid in pharmacology was not found, structurally related compounds exhibit significant biological activities. For example, research on oleanolic acid and its derivatives demonstrates their potential in cancer prevention and therapy. These findings suggest that modifications to the 1-Cyanocyclopentanecarboxylic acid structure could lead to novel compounds with therapeutic benefits (Shanmugam et al., 2014).
Propriétés
IUPAC Name |
1-cyanocyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c8-5-7(6(9)10)3-1-2-4-7/h1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDGUJXCOJMPNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427892 | |
| Record name | 1-cyanocyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyanocyclopentanecarboxylic acid | |
CAS RN |
540490-54-8 | |
| Record name | 1-cyanocyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



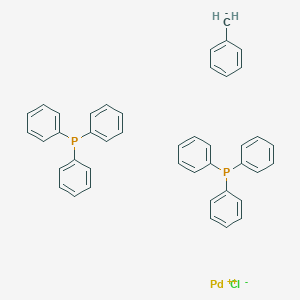
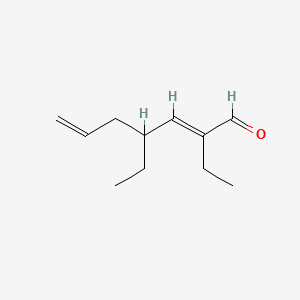
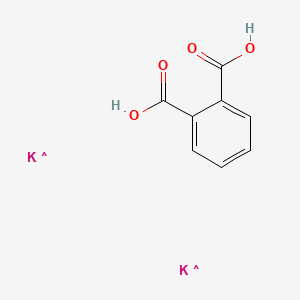
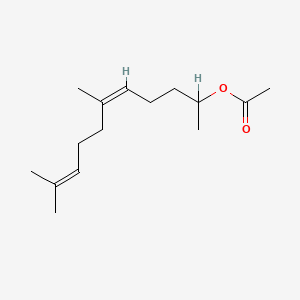
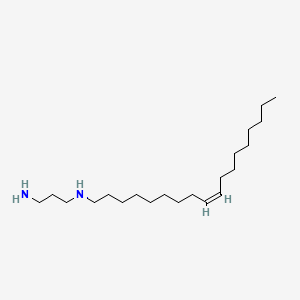
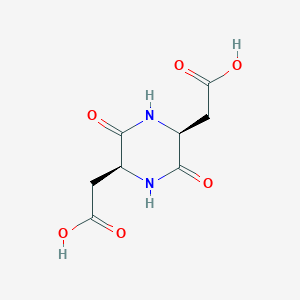

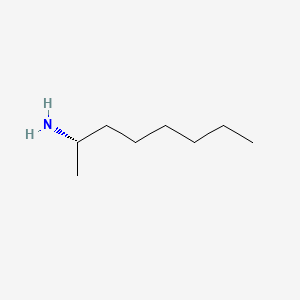
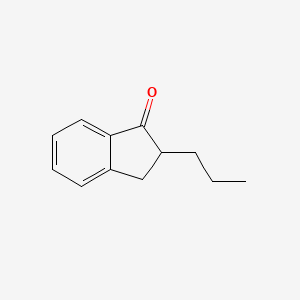
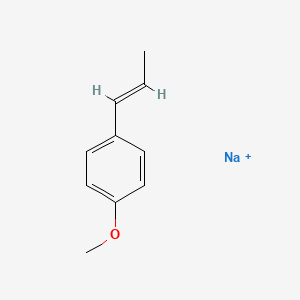
![[(1S)-2-[(1S,2R,4S,4aR,8R,8aR)-4-acetyloxy-4a-(acetyloxymethyl)-1,2-dimethyl-8-[(E)-2-methylbut-2-enoyl]oxyspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] (2S)-2-methylbutanoate](/img/structure/B1588235.png)
